5-Amino-1,3,4-oxadiazole-2-carbonitrile
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Overview
Description
5-Amino-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a nitrile compound under acidic or basic conditions. For example, the reaction of an amidoxime with a nitrile in the presence of sulfuric acid can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-Amino-1,3,4-oxadiazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1,3,4-oxadiazole-2-carbonitrile include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole derivatives with different substituents
Uniqueness
What sets this compound apart from other oxadiazole derivatives is its specific combination of functional groups, which imparts unique reactivity and biological activity. The presence of both an amino group and a nitrile group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUREFHSSJAYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134318-57-3 |
Source
|
Record name | 5-amino-1,3,4-oxadiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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